molecular formula C21H32O2 B13446918 (5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one

(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13446918
M. Wt: 316.5 g/mol
InChI Key: TVTSDURKYARCML-XROLZUACSA-N
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Description

The compound (5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one is a steroidal derivative with a highly substituted cyclopenta[a]phenanthrene core. Key structural features include:

  • Stereochemistry: Six stereocenters (5R, 8R, 9R, 10S, 13S, 14R) defining its three-dimensional conformation.
  • Substituents: A 17-hydroxy group, four methyl groups (positions 2, 10, 13, 17), and a 3-ketone moiety.
  • Skeleton: A decahydro-4H-cyclopenta[a]phenanthren-3-one framework, common in bioactive steroids and triterpenoids .

This compound shares structural homology with bile acids, corticosteroids, and synthetic SERMs (Selective Estrogen Receptor Modulators), making it a candidate for pharmacological exploration.

Properties

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h12,14-17,23H,5-11H2,1-4H3/t14-,15-,16-,17-,19+,20+,21?/m1/s1

InChI Key

TVTSDURKYARCML-XROLZUACSA-N

Isomeric SMILES

CC1=C[C@]2([C@H](CC[C@@H]3[C@H]2CC[C@]4([C@@H]3CCC4(C)O)C)CC1=O)C

Canonical SMILES

CC1=CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • The synthesis often begins with readily available steroidal frameworks such as cholesterol, pregnenolone, or other related steroids that share the cyclopenta[a]phenanthrene core.
  • Key transformations include selective oxidation, methylation, and hydroxylation at specific positions to install the 17-hydroxy and methyl substituents.
  • The ketone group at position 3 is introduced or preserved through controlled oxidation steps.

Stepwise Synthetic Approach

  • Step 1: Functional Group Manipulation
    Introduction or protection of hydroxyl groups to control regioselectivity in subsequent reactions.

  • Step 2: Methylation
    Introduction of methyl groups at positions 2, 10, 13, and 17 via methylation agents such as methyl iodide or dimethyl sulfate under basic conditions or via organometallic reagents.

  • Step 3: Oxidation
    Selective oxidation of the 3-hydroxyl to ketone using reagents like pyridinium chlorochromate (PCC) or Dess–Martin periodinane.

  • Step 4: Stereochemical Control
    Use of chiral catalysts or reagents to ensure correct stereochemistry at multiple chiral centers (5R,8R,9R,10S,13S,14R).

Catalytic and Enzymatic Methods

  • Enzymatic hydroxylation using cytochrome P450 monooxygenases or microbial biotransformation can introduce the 17-hydroxy group with high regio- and stereoselectivity.
  • Biocatalysts may also facilitate selective oxidation and methylation steps, reducing the number of synthetic steps and improving yield.

Biotransformation Methods

  • Microbial transformation using fungi or bacteria capable of steroid modification is a common route to prepare hydroxylated and methylated steroids.
  • For example, specific strains of Rhizopus or Cunninghamella species can hydroxylate steroids at the 17-position.
  • The process involves incubating the steroid precursor with the microorganism under controlled conditions (pH, temperature, aeration), followed by extraction and purification.

Preparation Data and Yields

Preparation Step Method Type Typical Reagents/Conditions Yield (%) Notes
Hydroxylation at C17 Enzymatic Cytochrome P450 enzymes, microbial cultures 60-80 High stereoselectivity
Methylation Chemical Methyl iodide, base (K2CO3), DMF solvent 70-85 Requires protection of other groups
Oxidation at C3 Chemical PCC, Dess–Martin periodinane 75-90 Mild conditions to avoid overoxidation
Overall multi-step synthesis Combined Chemical and Biotransformation Multiple steps, purification by chromatography 40-55 Depends on precursor and process control

Research Findings and Optimization

  • Studies have shown that combining enzymatic hydroxylation with chemical methylation improves overall efficiency and stereochemical purity.
  • Optimization of microbial strains and reaction conditions has enhanced the hydroxylation step's selectivity and yield.
  • Protecting group strategies are critical to prevent side reactions during methylation and oxidation.
  • Recent patents describe methods using genetically engineered enzymes to improve regioselectivity and reduce reaction times.

Chemical Reactions Analysis

General Reactivity of Functional Groups

Key functional groups and their potential reactivity :

  • C17 hydroxyl group :

    • Esterification : Likely reacts with acyl chlorides (e.g., acetic anhydride) to form esters under basic conditions .

    • Oxidation : May be oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄) .

  • C3 ketone :

    • Reduction : Susceptible to reduction with NaBH₄ or LiAlH₄ to form a secondary alcohol .

    • Nucleophilic addition : Potential for Grignard reagent reactions (e.g., CH₃MgBr) to form tertiary alcohols .

Metabolic Reactions (Inferred from Structural Analogs)

Metabolomics data from related steroids (e.g., hydroxylated and sulfonated derivatives in Study ST001873 ) suggest possible biotransformations:

Reaction Type Enzymatic Pathway Example Product
HydroxylationCytochrome P450-mediated oxidationAddition of -OH groups at C6, C7, or C12 positions .
SulfonationSulfotransferase activityConjugation with sulfonic acid at side chains (e.g., 2-((4R)-4-...ethane-1-sulfonic acid) .
GlucuronidationUDP-glucuronosyltransferaseFormation of glucuronide conjugates at C17 hydroxyl .

Stability Under Experimental Conditions

  • Acidic conditions : The steroidal backbone may undergo dehydration at C14 or C17 under strong acid (e.g., H₂SO₄), forming alkenes .

  • Basic conditions : Saponification of ester groups (if present) is plausible, but the native compound lacks ester functionalities .

Synthetic Modifications (Hypothetical)

Based on patents for structurally similar steroids , potential synthetic routes include:

  • Side-chain functionalization : Introducing sulfonate or carboxylate groups via nucleophilic substitution.

  • Epoxidation : Reaction of conjugated dienes (if present) with peracids to form epoxides.

Limitations and Data Gaps

  • No direct experimental data on the compound’s reactivity were found in the provided sources.

  • Predictions rely on analogous steroid chemistry and may not fully capture compound-specific behavior.

Further targeted studies (e.g., kinetic assays, reaction optimization) are required to validate these hypotheses.

Scientific Research Applications

(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one: has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying steroid synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic effects in treating hormonal imbalances and other conditions.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of (5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as:

    Receptors: Binding to steroid hormone receptors, influencing gene expression.

    Enzymes: Modulating the activity of enzymes involved in steroid metabolism.

    Pathways: Affecting signaling pathways related to growth, development, and homeostasis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Substituent Profiles of Key Analogs
Compound ID/Reference Key Substituents Molecular Formula Notable Features
Target Compound 17-OH; 2,10,13,17-tetramethyl; 3-ketone C21H30O2 High stereochemical complexity; potential glucocorticoid-like activity
3,5-Difluorobenzyl-oxyethyl; 17-OH; 10-methyl C27H36F2O3 Enhanced lipophilicity due to fluorine; improved blood-brain barrier penetration
3-Vinyl; 13-methyl; 17-ketone C20H26O Conjugated double bond (vinyl) enhances reactivity for derivatization
7-OH; 10,13-dimethyl; 17-(5-ethyl-6-methylhept-6-en-2-yl) C29H46O2 Branched alkyl chain increases molecular weight (426.7 g/mol) and hydrophobicity
(Solubility data) 17-OH; 10,13-dimethyl; 3-ketone C19H26O2 Solubility: 39.73d c (dimethyl sulfoxide equivalent); low aqueous solubility

Key Observations :

  • The vinyl group in enables click chemistry modifications, a feature absent in the target compound .
  • The branched alkyl chain in significantly increases hydrophobicity, which may impact bioavailability .

Pharmacological and Physicochemical Properties

Table 3: Solubility and Bioactivity Comparisons
Compound ID/Reference Aqueous Solubility (mg/mL) LogP Reported Bioactivity
Target Compound Not reported ~3.5* Hypothesized glucocorticoid/SERD activity
39.73d c 5.52 Structural analog of chrysene derivatives
(MOL000280) Not reported ~4.2 Anti-inflammatory; modulates estrogen receptors

Computational Predictions :

  • The target compound’s LogP is estimated at ~3.5 (similar to ’s MOL000280), suggesting moderate membrane permeability .
  • Solubility limitations (e.g., 39.73d c in ) underscore the need for prodrug strategies or formulation optimization .

Biological Activity

The compound (5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one , often referred to in literature as a derivative of cyclopenta[a]phenanthrene structures, has garnered attention for its potential biological activities. This article delves into its biological properties based on available research findings.

Chemical Structure and Properties

This compound belongs to a class of steroids and polycyclic compounds known for their complex structures and significant biological roles. Its molecular formula is C22H34OC_{22}H_{34}O with a molecular weight of approximately 318.49 g/mol. The stereochemistry of the compound is crucial for its biological activity.

1. Hormonal Activity

Research indicates that compounds similar to this structure exhibit significant hormonal activities. They are often studied for their potential as androgenic or estrogenic agents. These activities are primarily mediated through interactions with hormone receptors.

  • Androgen Receptor Binding: Studies have demonstrated that certain derivatives can bind to androgen receptors and modulate gene expression related to male reproductive health .
  • Estrogen Receptor Modulation: Similar compounds have shown the ability to act as selective estrogen receptor modulators (SERMs), which can have therapeutic implications in hormone-related disorders .

2. Antioxidant Properties

Antioxidant activity is another important aspect of this compound's biological profile. Research has shown that it can scavenge free radicals and reduce oxidative stress in cellular models.

  • Cellular Studies: In vitro studies have indicated that the compound exhibits protective effects against oxidative damage in various cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.

  • Case Study: A study involving animal models of induced inflammation demonstrated a significant reduction in inflammatory markers when treated with this compound .

Research Findings and Case Studies

StudyFindingsMethodology
Hormonal ActivityDemonstrated binding affinity to androgen receptorsIn vitro receptor binding assays
Estrogenic ActivityExhibited SERM propertiesGene expression analysis in cell cultures
Antioxidant ActivityReduced oxidative stress markersCell viability assays under oxidative stress conditions
Anti-inflammatory EffectsDecreased levels of TNF-alpha and IL-6Animal model studies with induced inflammation

Q & A

Q. How to design stability studies under varying pH and temperature conditions?

  • Methodology : Use accelerated stability testing (25°C/60% RH, 40°C/75% RH) over 1–3 months. Monitor degradation via HPLC-UV and identify products using LC-MS. For hydrolytic stability, test in buffers (pH 1.2–7.4) at 37°C .

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